In-Depth Technical Guide to the Physical Properties of N-(Benzoyloxy)succinimide
In-Depth Technical Guide to the Physical Properties of N-(Benzoyloxy)succinimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of N-(Benzoyloxy)succinimide, a chemical compound of interest in various research and development applications. The information is presented to be a valuable resource for professionals in the fields of chemistry, pharmacology, and materials science.
Core Physical and Chemical Properties
N-(Benzoyloxy)succinimide is a white solid at room temperature.[1] Key identifying information and physical characteristics are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO₄ | [1] |
| Molecular Weight | 219.19 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 136-138 °C | [1] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| Storage Temperature | 2-8°C | [1] |
Structural and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzoyl group and the methylene protons of the succinimide ring. The aromatic protons would likely appear in the downfield region (typically δ 7.0-8.5 ppm), while the methylene protons of the succinimide ring would be expected to produce a singlet or a set of multiplets in the more upfield region (around δ 2.5-3.0 ppm).
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ester and imide groups, the aromatic carbons of the benzoyl ring, and the methylene carbons of the succinimide ring.
Infrared (IR) Spectroscopy
The IR spectrum of N-(Benzoyloxy)succinimide is predicted to exhibit characteristic absorption bands for the following functional groups:
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C=O stretching (ester): Around 1750-1735 cm⁻¹
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C=O stretching (imide): Two bands, typically around 1770 cm⁻¹ and 1700 cm⁻¹
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C-O stretching (ester): In the range of 1300-1000 cm⁻¹
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Aromatic C-H stretching: Above 3000 cm⁻¹
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Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region
Mass Spectrometry (MS)
The mass spectrum of N-(Benzoyloxy)succinimide would show the molecular ion peak (M⁺) at m/z 219. Key fragmentation pathways would likely involve the cleavage of the ester bond and the succinimide ring.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis and characterization of N-(Benzoyloxy)succinimide is not available in the reviewed literature, a general approach can be outlined based on the synthesis of related N-acyloxysuccinimide compounds.
Synthesis of N-(Benzoyloxy)succinimide
A common method for the synthesis of N-acyloxysuccinimides involves the reaction of a carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, such as a carbodiimide.
Workflow for the Synthesis of N-(Benzoyloxy)succinimide
Caption: General workflow for the synthesis of N-(Benzoyloxy)succinimide.
Detailed Methodology:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve benzoic acid and N-hydroxysuccinimide in an anhydrous organic solvent such as dimethylformamide (DMF) or dichloromethane.
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Coupling Agent Addition: To the stirred solution, add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC), portion-wise at 0°C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: Upon completion, the by-product, dicyclohexylurea (DCU), will precipitate out of the solution and can be removed by filtration. The filtrate is then concentrated under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure N-(Benzoyloxy)succinimide.
Characterization Methods
The synthesized product would then be characterized to confirm its identity and purity using the following standard analytical techniques:
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Melting Point Determination: To compare with the literature value.
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NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
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FTIR Spectroscopy: To identify the functional groups present.
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Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.
Logical Relationships in Characterization
The process of confirming the successful synthesis and purity of N-(Benzoyloxy)succinimide involves a logical flow of analysis.
Caption: Logical workflow for the characterization of N-(Benzoyloxy)succinimide.
